4-Mercapto-1H-benzo[d]imidazol-2(3H)-one is a sulfur-containing heterocyclic compound that belongs to the benzimidazole family. This compound features a mercapto group (-SH) at the 4-position and a carbonyl group (C=O) at the 2-position, which contributes to its unique chemical properties and biological activities. The molecular formula of this compound is C7H6N2OS, and its structure can be represented as follows:
The presence of both sulfur and nitrogen in its structure makes it an interesting candidate for various
This compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that derivatives of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one possess:
Several methods have been developed for synthesizing 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one:
4-Mercapto-1H-benzo[d]imidazol-2(3H)-one has diverse applications across various fields:
Interaction studies have shown that 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one interacts with various biological targets, including enzymes involved in metabolic pathways. Its ability to inhibit dihydrofolate reductase has been particularly noted, indicating potential use in treating infections caused by resistant bacterial strains . Additionally, studies on its interaction with cellular proteins suggest it may modulate signaling pathways related to cell proliferation and apoptosis.
Several compounds share structural similarities with 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Mercaptobenzimidazole | Contains a thiol group at position 2 | Exhibits strong antimicrobial activity |
| 1-(Phenethylthio)-1H-benzo[d]imidazole | Substituted at position 1 | Enhanced lipophilicity and bioactivity |
| Benzimidazole-2-thione | Sulfur atom replaces carbonyl oxygen | Stronger nucleophilic character |
| 4-(Aminobenzyl)thio-1H-benzimidazole | Amino group at para position | Increased solubility and potential drug-like properties |
What sets 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one apart from these similar compounds is its specific combination of a mercapto group and a carbonyl functionality, which enhances its reactivity and biological activity profile. This unique structure allows it to serve as a versatile building block for further synthetic modifications aimed at developing new therapeutic agents.
4-Mercapto-1H-benzo[d]imidazol-2(3H)-one is a sulfur-containing heterocyclic compound with the molecular formula C₇H₆N₂OS and a molecular weight of 166.20 g/mol . This benzimidazolone derivative features a mercapto group (-SH) at the 4-position and a carbonyl group (C=O) at the 2-position, which contributes to its unique chemical properties and structural characteristics .
Single-crystal X-ray diffraction studies of benzimidazole-thione derivatives reveal important structural parameters that are relevant to 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one [2]. Related compounds in this family typically crystallize in various space groups, with orthorhombic and monoclinic systems being most common [2]. For structurally similar 2-(butylthio)-1H-benzo[d]imidazole, crystallographic analysis shows an orthorhombic crystal system with space group Pbca [2]. The unit cell parameters for such compounds generally fall within the range of a = 8.906 Å, b = 9.653 Å, and c = 24.872 Å [2].
The crystallographic data for benzimidazole derivatives demonstrates that the benzimidazole ring system maintains planarity, with bond angles and distances consistent with aromatic character [2]. The mercapto substituent typically adopts a conformation that minimizes steric interactions while maximizing potential intermolecular interactions [2].
| Parameter | Typical Range for Benzimidazole Derivatives |
|---|---|
| Crystal System | Orthorhombic/Monoclinic |
| Space Group | Pbca, P2₁/c |
| Unit Cell a (Å) | 6.0-9.0 |
| Unit Cell b (Å) | 9.5-12.5 |
| Unit Cell c (Å) | 12.0-25.0 |
| Calculated Density (Mg·m⁻³) | 1.28-1.44 |
The hydrogen bonding networks in 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one and related compounds are dominated by N-H···O, N-H···S, and S-H···N interactions [4]. These compounds exhibit intermolecular hydrogen bonds that create two-dimensional network structures in the solid state . The mercapto group (-SH) serves as both a hydrogen bond donor and acceptor, contributing to the formation of extensive supramolecular assemblies [4].
Benzimidazole derivatives typically form hydrogen-bonded dimers through N-H···N interactions between adjacent molecules [4]. The mercapto substituent participates in additional C-H···S contacts and halogen bonding interactions when appropriate substituents are present [4]. These hydrogen bonding patterns contribute significantly to the crystal packing efficiency and stability of the compound [4].
The presence of both nitrogen and sulfur heteroatoms enables the formation of cooperative hydrogen bonding networks that can extend in multiple directions within the crystal lattice [4]. Such networks often result in ribbon-like or sheet-like structures that influence the physical properties of the crystalline material [4].
The melting point characteristics of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one and structurally related benzimidazole derivatives typically fall within the range of 240-304°C [5] [6]. For 2-mercaptobenzimidazole, a closely related compound, the melting point is reported as 300-304°C [6]. Similar benzimidazole-thiol derivatives show melting points ranging from 242-260°C [5] [7].
The high melting points observed for these compounds reflect the strong intermolecular hydrogen bonding networks and the aromatic character of the benzimidazole ring system [6]. The thermal decomposition typically begins at temperatures approaching the melting point, with the mercapto group being particularly susceptible to oxidative decomposition [6].
| Compound Type | Melting Point Range (°C) | Reference |
|---|---|---|
| 2-Mercaptobenzimidazole | 300-304 | [6] |
| 5-Substituted Benzimidazole-2-thiols | 242-260 | [5] |
| Benzimidazolone Derivatives | 245-280 | [7] |
The vapor pressure characteristics of benzimidazole-thiol compounds are generally low due to their high molecular weight and extensive hydrogen bonding capabilities [8] [6]. For 2-mercaptobenzimidazole, the vapor pressure is reported as 0-0.001 Pa at 25°C [6]. The estimated vapor pressure for related compounds using computational methods suggests values in the range of 7.6×10⁻⁵ mm Hg at 25°C [8].
The low volatility of these compounds is attributed to the strong intermolecular interactions, particularly hydrogen bonding involving the mercapto and imidazole nitrogen atoms [6]. The temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with significantly increased volatility observed only at elevated temperatures approaching the melting point [6].
| Temperature (°C) | Estimated Vapor Pressure (Pa) |
|---|---|
| 25 | 0.001-0.01 |
| 50 | 0.01-0.1 |
| 100 | 0.1-1.0 |
| 150 | 1.0-10.0 |
The aqueous solubility of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one exhibits significant pH dependence due to the ionizable mercapto group and the weakly basic nitrogen atoms in the benzimidazole ring [9] [10]. For related 2-mercaptobenzimidazole compounds, the water solubility is reported as 2.6 g/L at 23°C under neutral conditions [9].
The compound shows enhanced solubility under alkaline conditions due to deprotonation of the mercapto group, forming the corresponding thiolate anion [10]. The predicted pKa value for the mercapto group is approximately 10.24, indicating that significant ionization occurs at pH values above 9 [6]. Under acidic conditions, the solubility decreases due to protonation of the nitrogen atoms and reduced ionic character [11].
The pH-solubility profile typically shows a sigmoidal relationship, with minimum solubility occurring near the isoelectric point and increased solubility at both high and low pH extremes [11]. Temperature effects on solubility have been studied for related compounds, showing increased dissolution with elevated temperature across all pH ranges [12].
| pH Range | Relative Solubility | Predominant Species |
|---|---|---|
| 1-3 | Low | Protonated cation |
| 4-9 | Moderate | Neutral molecule |
| 10-12 | High | Thiolate anion |
The lipophilicity of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one, expressed as the logarithm of the octanol-water partition coefficient (LogP), is influenced by the polar mercapto and carbonyl functional groups [13] [14]. For related benzimidazole derivatives, LogP values typically range from 0.88 to 1.66 [6]. The presence of the mercapto group tends to reduce lipophilicity compared to unsubstituted benzimidazoles [13].
Computational predictions suggest that 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one has a LogP value in the range of 1.0-1.5, indicating moderate lipophilicity [13]. This value reflects the balance between the hydrophobic aromatic ring system and the hydrophilic mercapto and carbonyl substituents [14].
The partition coefficient is pH-dependent, with decreased lipophilicity at alkaline pH due to ionization of the mercapto group [14]. At physiological pH, the compound exists predominantly in its neutral form, exhibiting its characteristic lipophilic behavior [13]. The relatively modest LogP value suggests favorable characteristics for biological applications where both aqueous solubility and membrane permeability are important [13].
| pH | Estimated LogP | Molecular Form |
|---|---|---|
| 2.0 | 1.4-1.6 | Neutral/Protonated |
| 7.4 | 1.0-1.3 | Neutral |
| 11.0 | 0.2-0.5 | Ionized |
The synthesis of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one through o-phenylenediamine-based cyclization represents one of the most established synthetic pathways for accessing this important heterocyclic compound. This methodology exploits the inherent nucleophilicity of the amino groups in o-phenylenediamine to facilitate ring closure with appropriate carbon electrophiles [1] [2].
The fundamental approach involves the reaction of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide as a base catalyst. Al-Mohammed and colleagues demonstrated that 2-mercaptobenzimidazole can be successfully synthesized by treating o-phenylenediamine (0.03 mol) with an equivalent amount of carbon disulfide in the presence of potassium hydroxide [1]. The reaction proceeds through initial nucleophilic attack of the amino groups on carbon disulfide, followed by intramolecular cyclization to form the benzimidazole ring system with concomitant incorporation of the thiol functionality.
The optimized reaction conditions involve dissolving potassium hydroxide (1.9 g, 0.03 mol) in a mixture of ethanol (30 mL, 60%) and water (20 mL, 40%), followed by addition of carbon disulfide (2.69 g, 0.03 mol) with stirring at 80°C [1]. The o-phenylenediamine (3.45 g, 0.03 mol) is then added dropwise and the mixture refluxed for 6 hours at 75-85°C. Upon completion, the ethanol is removed and the product precipitated using 50% dilute acetic acid, yielding 2-mercaptobenzimidazole in 74% yield after recrystallization from water-ethanol mixture.
An alternative cyclization protocol developed by researchers involves the use of benzene-1,2-diamine with carbon disulfide under similar basic conditions [2]. This method employs equimolar quantities of potassium hydroxide and carbon disulfide (0.06:0.06 mol) in ethanol-water (50:40 mL) with stirring, followed by addition of benzene-1,2-diamine (0.06 mol) and refluxing for 12 hours. The process achieves yields of approximately 85% and provides access to the desired benzimidazole-2-thiol framework [2].
Thiourea incorporation strategies represent an alternative classical approach for synthesizing 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one derivatives, offering distinct advantages in terms of reaction selectivity and functional group tolerance [3] [4].
El Kihel and coworkers developed a novel synthetic method based on the condensation of o-phenylenediamines with N-aminorhodanine [3]. This reaction represents a new synthesis pathway for 2-mercaptobenzimidazole derivatives, where the thiourea moiety is introduced through the rhodanine unit. The structural confirmation of products was established through comprehensive spectroscopic analysis, demonstrating the effectiveness of this approach for accessing diversely substituted benzimidazole-2-thiol compounds.
The mechanistic pathway for thiourea incorporation involves initial condensation between the aromatic diamine and the rhodanine derivative, followed by cyclization and rearrangement to yield the final benzimidazole product. This methodology offers the advantage of introducing various substituents through appropriate choice of starting rhodanine derivatives, thereby enabling access to a broader range of functionalized products.
Another significant development in thiourea incorporation strategies involves the use of phenylenediamine derivatives with carbon disulfide under varying reaction conditions [4] [5]. The reaction between o-phenylenediamine and carbon disulfide can be conducted in the presence of organic or inorganic bases, where the phenylenediamine is first converted into the corresponding dithiocarbamate, which is subsequently dehydrosulfurized to yield the target benzimidazole-2-thiol product [5].
The dehydrosulfurization process can be accomplished through various oxidative methods, including treatment with metal salts (lead, copper, zinc, or ferric salts), iodine, alkali metal hypochlorites or chlorites, acid halides such as phosgene or phosphorous oxychloride, gaseous chlorine with ammonium sulfide, or chloramine-T [5]. This flexibility in oxidative conditions allows for optimization based on substrate requirements and desired reaction selectivity.
Mechanochemical synthesis has emerged as a powerful green chemistry approach for the preparation of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one and related benzimidazole derivatives, offering significant environmental and economic advantages over traditional solution-based methods [6] [7] [8].
El-Sayed and colleagues demonstrated that benzimidazole derivatives can be efficiently synthesized through ball milling-assisted solvent and catalyst-free conditions [6]. Their methodology involves the reaction between benzoic acid and o-phenylenediamine under optimized ball milling conditions, achieving yields comparable to traditional heating methods while eliminating the need for organic solvents. The optimum reaction conditions were determined to be milling with 56.6 g weight of balls at 20 Hz frequency for one hour milling time.
The mechanochemical approach offers several distinct advantages: enhanced reaction rates due to mechanical activation, elimination of solvent waste, reduced energy consumption, and simplified purification procedures [6]. The study extended beyond simple benzimidazole formation to include the synthesis of benzimidazol-2-one and benzimidazol-2-thione derivatives using different combinations of aldehydes, carboxylic acids, urea, thiourea, or ammonium thiocyanate with o-phenylenediamine.
A particularly innovative development involves the use of zinc oxide nanoparticles (ZnO-NPs) as recyclable catalysts in ball milling strategies [7]. This approach combines the benefits of mechanochemical activation with heterogeneous catalysis, resulting in environmentally friendly reaction conditions that score high on the ecoscale with low environmental factor values. The method demonstrates high efficiency even on multi-gram scale preparations and provides facile product isolation procedures.
The mortar-pestle grinding method represents the simplest form of mechanochemical synthesis, requiring only basic equipment while maintaining high synthetic efficiency [8]. This approach has been successfully applied to the synthesis of 2-aryl benzothiazoles and both 2-substituted and 1,2-disubstituted benzimidazole derivatives through condensation between aromatic aldehydes and o-aminothiophenol or o-phenylenediamine followed by cyclization. The mechanochemical agitation proves sufficient for smooth condensation and subsequent cyclization, leading to high yields with short reaction times.
Catalytic thiolation methods represent an advanced green chemistry approach for introducing sulfur-containing functionalities into benzimidazole frameworks, often under mild and environmentally benign conditions [9] [10] [11].
Iron-catalyzed methodologies have shown particular promise in this area. Researchers developed an efficient one-pot, three-component process for benzimidazole synthesis using catalytic amounts of iron(III) porphyrin complexes [11]. The optimized system employs Fe(III)TPPCl (0.1 mol%) in ethanol at room temperature, achieving 96% yield within 2 hours without formation of benzoxazole side products. This method demonstrates exceptional selectivity and efficiency while operating under mild conditions.
Platinum nanoparticle-based catalysis represents another significant advancement in green thiolation chemistry [10]. Ultrafine platinum nanoparticles supported on thiol-decorated dendrimers (Pt@nSTDP) demonstrate outstanding performance for synthesizing benzimidazole and benzothiazole derivatives through reactions between benzyl alcohol derivatives and 2-aminothiophenol or 1,2-phenylenediamine. The heterogeneous catalyst operates in water as a green solvent, requires no pre-reduction, and can be recovered and reused for five consecutive cycles without significant platinum leaching or activity loss.
Photocatalytic approaches using functionalized transition metal dichalcogenides offer innovative solutions for benzimidazole synthesis [9]. Thiolated molybdenum diselenide quantum dots act as bifunctional catalysts, serving simultaneously as photocatalysts for imine generation and Lewis acids for facilitating cyclization. The surface functionalization enhances stability and photocatalytic properties through lattice distortion induction, enabling sustainable protocols for generating libraries of biologically active compounds.
Cesium carbonate-mediated thiolation represents a complementary approach for specific structural modifications [12]. The Cs₂CO₃-promoted ring closure reaction of 1-(2-bromoaryl)benzimidazoles with selenium powder at 150°C in dimethylformamide demonstrates the versatility of inorganic base catalysis for heterocycle formation, though this method requires elevated temperatures compared to other catalytic approaches.
Post-synthetic modification through N-alkylation and N-acylation reactions provides essential pathways for diversifying 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one derivatives and optimizing their physicochemical and biological properties [13] [14] [15].
N-alkylation methodologies have been extensively developed to introduce various alkyl substituents onto the benzimidazole nitrogen atoms [14]. The synthesis of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives involves reaction of the parent benzimidazole with dimethyl carbonate or alkyl bromides in the presence of sodium carbonate using dimethyl sulfoxide as solvent. For N-methylation using dimethyl carbonate, reactions require heating to 140°C under atmospheric pressure due to the methylation agent's requirement for elevated temperatures. Ethyl bromide alkylations are conducted in ice baths to prevent reagent evaporation, while longer chain alkyl bromides (C₃-C₇) react efficiently at room temperature.
The alkylation reactions demonstrate excellent yields ranging from 65-98%, with reaction times varying from 0.7 to 48 hours depending on the alkylating agent and substrate substitution pattern [14]. Compounds bearing electron-donating substituents typically react faster than those with electron-withdrawing groups. The N-methylated products consistently show yields of 72-84%, while longer chain alkylations achieve yields up to 98% with optimal reaction conditions.
N-acylation strategies offer complementary functionalization opportunities [13]. An efficient greener approach for N-acylation utilizes benzotriazole-activated acylating agents in water under microwave conditions. This methodology operates without additional catalysts or organic solvents, providing quantitative yields while maintaining chiral integrity of starting materials. The heterogeneous reaction mixture in water enables both room temperature and microwave-assisted conditions, with microwave irradiation preferred for large-scale preparations.
Continuous-flow N-alkylation processes represent advanced synthetic approaches for industrial applications [16]. A continuous-flow di-N-alkylation process for converting 1H-benzimidazole to 1H-benzimidazole-3-ium iodide using methylene iodide in fixed-bed reactors demonstrates the potential for scalable production. The continuous flow approach enables better reaction control and process optimization compared to batch methods.
Coordination complex formation represents a crucial post-synthetic modification strategy for 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one derivatives, enabling access to metallodrugs and materials with enhanced biological activities [17] [18] [19] [20].
Transition metal complexation with benzimidazole-derived ligands has been extensively studied across various metal centers including copper(II), zinc(II), nickel(II), and silver(I) [17] [18]. The synthesis typically involves reaction of benzimidazole ligands with corresponding metal salt solutions, resulting in complexes where the metal center coordinates through nitrogen atoms of the benzimidazole ring and other available donor atoms. These complexes demonstrate enhanced cytotoxic activities compared to free ligands, with zinc(II) and silver(I) complexes showing particular sensitivity against breast cancer cell lines.
Electrochemical synthesis provides an alternative approach for metal complex preparation [21]. The electrochemical oxidation of anodic metals (cobalt, nickel, copper, zinc, and cadmium) in solutions containing benzimidazole ligands affords homoleptic complexes. Addition of coligands such as 2,2'-bipyridine or 1,10-phenanthroline enables one-step synthesis of heteroleptic complexes. Crystal structure determinations reveal various coordination geometries, with dimeric species connected through phenolate bridges predominating in many cases.
Cadmium(II) complexes with benzimidazole derivatives demonstrate particular promise for biological applications [19]. Four distinct cadmium complexes have been synthesized and characterized through elemental analysis, flame atomic absorption spectrometry, Fourier-transform infrared spectroscopy, and thermogravimetric analysis. These complexes show significant antitumor activity against glioblastoma, neuroblastoma, and lung adenocarcinoma cell lines, with one complex exhibiting particular effectiveness against neuroblastoma cells.
Mechanochemical synthesis offers sustainable approaches for metal complex preparation [20]. Direct mixing and grinding methods enable complex formation without organic solvents, supporting rapid and quantitative reactions between solids. This approach addresses environmental concerns while maintaining high product yields and purity levels. The mechanochemical method proves particularly valuable for preparing complexes that may be inaccessible through traditional solution-based methods.
The coordination behavior of benzimidazole derivatives enables formation of various structural architectures, from simple monomeric complexes to extended polymeric networks [22]. Bis(benzimidazole) complexes demonstrate particular versatility, with substitution of N-H bonds by alkyl groups facilitating hydrogen bond formation and influencing complex stability and biological properties.
Table 1: Classical Condensation Approaches
| Method | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| o-Phenylenediamine + CS₂ Cyclization | o-Phenylenediamine (0.03 mol), CS₂ (0.03 mol), KOH | Ethanol-water (50:40 mL), reflux, 6 h, 75-85°C | 74 | [1] |
| o-Phenylenediamine + Thiourea Condensation | o-Phenylenediamine, N-aminorhodanine | Novel synthetic method, room temperature | 85 | [3] |
| o-Phenylenediamine + Carbon Disulfide + KOH | o-Phenylenediamine (0.06 mol), CS₂ (0.06 mol), KOH (0.06 mol) | Ethanol-water, reflux 12 h | 85 | [2] |
| Benzene-1,2-diamine + CS₂ Cyclization | Benzene-1,2-diamine (0.06 mol), CS₂ (0.06 mol), KOH | Ethanol-water, reflux 12 h | 85 | [2] |
Table 2: Green Chemistry Approaches
| Method | Conditions | Temperature (°C) | Time (hours) | Advantages | Reference |
|---|---|---|---|---|---|
| Ball Milling Mechanochemical | 56.6 g balls, 20 Hz frequency, 1 hour | Room temperature | 1 | High yields, environmentally friendly | [6] |
| Solvent-Free Ball Milling | Solvent-free, catalyst-free, room temperature | Room temperature | 1-5 | No solvent, no catalyst required | [7] |
| ZnO Nanoparticles Ball Milling | ZnO-NPs catalyst, ball milling strategy | Room temperature | Variable | Recyclable catalyst, high eco-scale score | [7] |
| Mortar-Pestle Grinding | Manual grinding, solvent-free | Room temperature | 0.5-2 | Simple equipment, rapid synthesis | [8] |
Table 3: Catalytic Thiolation Methods
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (hours) | Yield Range (%) | Reference |
|---|---|---|---|---|---|---|
| Fe(III) Porphyrin Complex | 0.1 | Ethanol | Room temperature | 2 | 96 | [11] |
| Pt Nanoparticles | Heterogeneous | Water | 80 | Variable | High | [10] |
| Thiolated MoSe₂ Quantum Dots | Photocatalytic | Solvent-free | Room temperature | Variable | Good | [9] |
| Cs₂CO₃ | 2 equiv | DMF | 150 | 24-48 | Variable | [12] |
Table 4: Post-Synthetic Modifications
| Modification Type | Reagents | Conditions | Yield Range (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| N-Methylation | Dimethyl carbonate (DMC), Na₂CO₃ | DMSO, 140°C, atmospheric pressure | 72-84 | High | [14] |
| N-Ethylation | Ethyl bromide, ice bath conditions | Ice bath, DMSO solvent | 50-96 | Good | [14] |
| N-Alkylation (C₃-C₇) | Alkyl bromides (C₃-C₇), room temperature | Room temperature, DMSO | 65-98 | Excellent | [14] |
| N-Acylation | Acyl chlorides, benzotriazole activation | Water, microwave irradiation | Quantitative | High | [13] |
| Coordination Complex Formation | Metal salts (Cu(II), Zn(II), Ni(II), Ag(I)) | Solution-based or mechanochemical | Variable | Depends on metal | [41-47] |